![molecular formula C13H16BrNO B1282740 4-[(6-Bromohexyl)oxy]benzonitrile CAS No. 91944-99-9](/img/structure/B1282740.png)
4-[(6-Bromohexyl)oxy]benzonitrile
概述
描述
4-[(6-Bromohexyl)oxy]benzonitrile is a chemical compound with the molecular formula C13H16BrNO and a molecular weight of 282.18 g/mol. This compound is significant in the field of chemistry due to its various applications in industries such as pharmaceuticals, material science, and organic synthesis. It is an intermediate in the synthesis of other complex molecules and is used in the treatment of amyloid-related diseases .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Bromohexyl)oxy]benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 6-bromohexanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
4-Hydroxybenzonitrile+6-BromohexanolK2CO3,DMFthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
化学反应分析
Types of Reactions
4-[(6-Bromohexyl)oxy]benzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom in the hexyl chain can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized products.
Reduction Reactions: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are common methods.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: The major product is the corresponding primary amine.
科学研究应用
4-[(6-Bromohexyl)oxy]benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the synthesis of bioactive molecules.
Medicine: It is an intermediate in the synthesis of drugs used for the treatment of amyloid-related diseases.
Industry: The compound is used in the production of materials with specific properties, such as liquid crystals and polymers.
作用机制
The mechanism of action of 4-[(6-Bromohexyl)oxy]benzonitrile involves its interaction with specific molecular targets. The bromine atom in the hexyl chain can undergo nucleophilic substitution, leading to the formation of various bioactive molecules. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.
相似化合物的比较
Similar Compounds
- 4-[(6-Chlorohexyl)oxy]benzonitrile
- 4-[(6-Iodohexyl)oxy]benzonitrile
- 4-[(6-Fluorohexyl)oxy]benzonitrile
Comparison
4-[(6-Bromohexyl)oxy]benzonitrile is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro, iodo, and fluoro counterparts. The bromine atom also imparts specific electronic and steric properties that influence the compound’s reactivity and interactions with other molecules.
属性
IUPAC Name |
4-(6-bromohexoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c14-9-3-1-2-4-10-16-13-7-5-12(11-15)6-8-13/h5-8H,1-4,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQMXJYXSDXBPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90541215 | |
| Record name | 4-[(6-Bromohexyl)oxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90541215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91944-99-9 | |
| Record name | 4-[(6-Bromohexyl)oxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90541215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

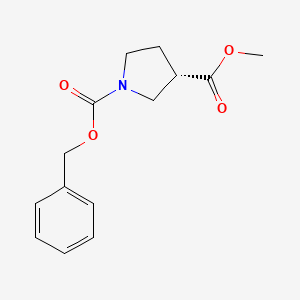

amine](/img/structure/B1282661.png)
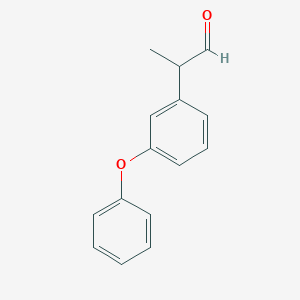
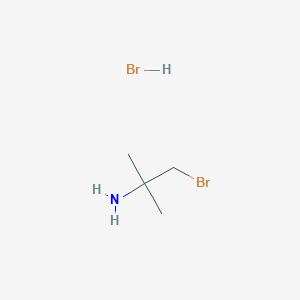
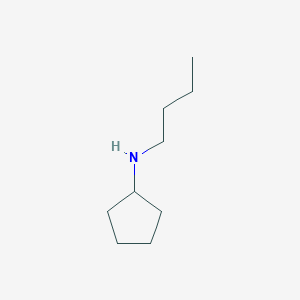
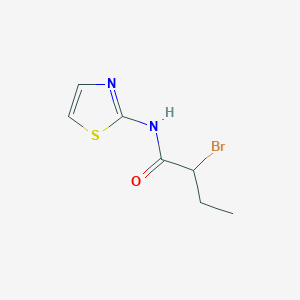
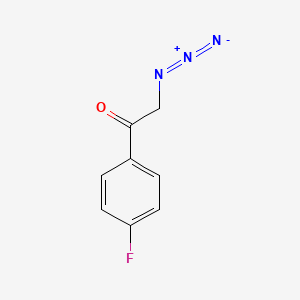
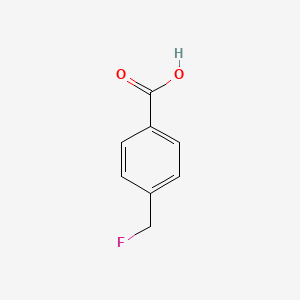
![Biotin-[2-(2-pyridyldithio)ethylamide]](/img/structure/B1282680.png)
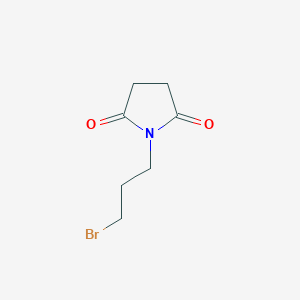
![[Sar1, Ile8]-Angiotensin II](/img/structure/B1282685.png)

